molecular formula C15H16F3NO4 B1297228 2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid CAS No. 330951-09-2

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid

Cat. No. B1297228
M. Wt: 331.29 g/mol
InChI Key: WGAHLUJFRZDFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid, also known as 2-THF-N-3-TFA, is an organic compound with a wide range of applications in scientific research. The compound has been studied for its potential use in drug discovery, as a reagent in chemical synthesis, and as an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound 2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid, though not directly mentioned, appears to be closely related to compounds studied for their synthesis and chemical reactivity. For instance, research involving the synthesis and reactions of similar furan and trifluoromethyl phenyl-containing compounds has been conducted. One study detailed the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid and its conversion through several steps to produce compounds with potential applications in material science and pharmaceuticals (Bradiaková et al., 2008). Another study synthesized new 1,2,4-Triazole Schiff Base and Amine Derivatives with potential antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014). These studies demonstrate the versatility and potential applications of such compounds in various scientific fields.

Material Synthesis and Organic Chemistry

Another area of application involves the synthesis of materials and organic compounds. For example, base-mediated synthesis has been used to produce 2-trifluoromethylated furans and dihydrofuranols, showcasing the compound's utility in creating new materials with unique properties (Wang et al., 2019). Such materials could have applications in organic electronics, pharmaceuticals, and as intermediates in further chemical syntheses.

Antibacterial Activity

Research has also explored the antibacterial properties of related compounds. A study on the synthesis, crystal structure, and in vitro antibacterial activity of a similar furan and trifluoromethyl compound showed broad spectrum activity against various strains of Gram-positive and Gram-negative bacteria (Obafemi et al., 2013). This suggests potential applications in developing new antibacterial agents.

Catalysis and Chemical Transformations

Compounds with the tetrahydrofuran and trifluoromethyl phenyl motifs are also explored in catalysis and chemical transformations. For example, phosphomolybdic acid was used as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, indicating the role of similar compounds in facilitating organic reactions (Reddy et al., 2012).

properties

IUPAC Name

4-oxo-2-(oxolan-2-yl)-4-[3-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)9-3-1-4-10(7-9)19-13(20)8-11(14(21)22)12-5-2-6-23-12/h1,3-4,7,11-12H,2,5-6,8H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAHLUJFRZDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349518
Record name SMR000010370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-furan-2-yl)-N-(3-trifluoromethyl-phenyl)-succinamic acid

CAS RN

330951-09-2
Record name SMR000010370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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